molecular formula C16H15N3O2 B2508429 N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide CAS No. 1385450-67-8

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide

Cat. No.: B2508429
CAS No.: 1385450-67-8
M. Wt: 281.315
InChI Key: OEEDQBAUUOTTJW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide is a synthetic organic compound It features a benzamide core with a cyanomethyl group and a 6-methylpyridin-3-yloxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Cyanomethyl Group: This step might involve the use of cyanomethylating agents such as cyanomethyl chloride.

    Attachment of the Pyridinyl Group: This can be done through nucleophilic substitution reactions where the pyridinyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyridine ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzamide core and the pyridinyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

    Oxidation: Products might include carboxylic acids or ketones.

    Reduction: Products could include primary amines.

    Substitution: Products would vary widely depending on the substituents introduced.

Scientific Research Applications

N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other benzamides or pyridine derivatives. The uniqueness of N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide could lie in its specific substituents, which might confer unique chemical or biological properties.

List of Similar Compounds

  • Benzamide
  • N-(Cyanomethyl)benzamide
  • 3-[(6-Methylpyridin-3-yl)oxymethyl]benzamide

For detailed and specific information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

N-(cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-12-5-6-15(10-19-12)21-11-13-3-2-4-14(9-13)16(20)18-8-7-17/h2-6,9-10H,8,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEDQBAUUOTTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OCC2=CC(=CC=C2)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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